N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Description
N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (empirical formula: C₇H₁₆Cl₂N₄; molecular weight: 227.13 g/mol) is a triazole-based secondary amine salt. Its structure comprises a 1,2,4-triazole ring substituted with a propyl group at the 4-position, linked to a methanamine moiety bearing an N-methyl group. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research .
Properties
IUPAC Name |
N-methyl-1-(4-propyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-4-11-6-9-10-7(11)5-8-2;;/h6,8H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNNWSIIOMKECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloromethyl-1,2,4-triazole Intermediates
A patented process describes the efficient preparation of 3-chloromethyl-1,2,4-triazolin-5-one derivatives, which can serve as intermediates for related triazole compounds. The process involves:
- Reaction of semicarbazide hydrochloride with methyl orthoesters in the presence of alkyl or aryl sulfonic acid salts of semicarbazide.
- The reaction is carried out in alkyl alcohol solvents such as methanol or ethanol.
- Optimal reaction temperatures range from 30°C to 50°C, with reaction times between 10 to 16 hours.
- After reaction completion, the product is isolated by concentration, precipitation with ethereal solvents (e.g., methyl tert-butyl ether), and acid treatment with hydrochloric or trifluoroacetic acid to yield the chloromethyl-triazole intermediate in solid form.
This method offers advantages including higher purity, reduced decomposition, and suitability for scale-up manufacturing.
Introduction of the N-Methylmethanamine Group
The chloromethyl group at the 3-position of the triazole facilitates nucleophilic substitution by amines. For the preparation of N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine:
- The chloromethyl intermediate is reacted with methylamine under controlled conditions to substitute the chlorine atom with the N-methylmethanamine group.
- The reaction is typically performed in polar aprotic solvents or alcohols to promote nucleophilic substitution.
- Reaction conditions such as temperature and time are optimized to maximize yield and minimize side reactions.
Formation of the Dihydrochloride Salt
To enhance the compound's stability and solubility, the free base is converted into its dihydrochloride salt:
- The amine compound is treated with hydrochloric acid in a suitable solvent.
- Acid concentration is typically in the range of 0.5 to 5 N.
- The salt is isolated by filtration after precipitation, washing, and drying.
This salt form is commonly used for pharmaceutical applications due to improved handling and formulation properties.
Data Table: Summary of Preparation Conditions
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride has been investigated for its potential as an antifungal agent. Studies indicate that compounds within this class inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to established antifungals like fluconazole and itraconazole, making it a candidate for further development in treating fungal infections .
Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For instance, research has demonstrated that triazole derivatives can modulate signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
There is emerging evidence suggesting that triazole compounds may offer neuroprotective benefits. This compound has been studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's .
Plant Growth Regulators
Triazoles are also utilized as plant growth regulators. They help in enhancing crop yield and resistance to environmental stresses by modulating plant hormone levels. Research has shown that this compound can improve root development and increase resistance to pathogens .
Fungicides
In agriculture, triazole compounds are widely used as fungicides. This specific compound exhibits activity against various plant pathogens, making it suitable for inclusion in fungicidal formulations aimed at protecting crops from fungal diseases .
Case Study 1: Antifungal Efficacy
In a study conducted by Tsai et al., this compound was tested against Candida species. The results indicated a significant reduction in fungal growth at low concentrations compared to controls, supporting its potential as an antifungal agent .
Case Study 2: Cancer Cell Line Studies
A recent investigation into the anticancer properties of triazole derivatives included this compound among others tested against various cancer cell lines (e.g., MCF7 breast cancer cells). The findings suggested that it effectively reduced cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Biological Activity
N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a compound featuring a triazole moiety, known for its diverse biological activities. This article explores its pharmacological profile, including antibacterial, antifungal, antiviral, and anticancer properties.
- Molecular Formula : CHClN
- Molecular Weight : 227.13 g/mol
- CAS Registry Number : 58661-97-5
- SMILES Notation : Cl.Cl.CCCn1cnnc1CNC
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown potent activity against various fungal strains, including Candida albicans and Aspergillus species. In particular, compounds with a similar structure to N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine have demonstrated minimum inhibitory concentrations (MIC) lower than traditional antifungals like fluconazole .
Antibacterial Activity
The antibacterial potential of triazole derivatives has been extensively studied. For example, certain 1,2,4-triazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria. A study highlighted that some triazole derivatives were up to 16 times more effective than ampicillin against resistant strains .
Antiviral Activity
Compounds with a triazole ring have also been investigated for their antiviral properties. They have shown efficacy in inhibiting viruses by disrupting viral replication processes. The mechanism often involves interference with viral enzymes or host cell receptors .
Anticancer Properties
Emerging research suggests that triazole derivatives may possess anticancer activity. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Key findings include:
- Substituent Effects : The presence of alkyl groups on the triazole ring enhances biological activity. For instance, longer alkyl chains generally improve solubility and bioavailability.
- Positioning of Functional Groups : Variations in the positioning of substituents on the triazole ring can significantly influence the biological activity against specific pathogens .
Case Study 1: Antifungal Efficacy
A recent study evaluated a series of 1,2,4-triazole derivatives against Candida albicans. Compound X demonstrated an MIC of 0.0156 µg/mL, outperforming fluconazole by a factor of 16. This study underscores the potential of triazole-based compounds in treating fungal infections resistant to conventional therapies .
Case Study 2: Antibacterial Action
In vitro assessments revealed that a specific triazole derivative exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC significantly lower than standard antibiotics like vancomycin . This highlights the promise of novel triazole compounds in combating antibiotic resistance.
Q & A
Basic: How can I optimize the synthesis yield of this compound?
Methodological Answer:
The synthesis of triazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, heating 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole in aqueous ammonia at 80°C under reflux can yield structurally similar methanamine hydrochlorides . To optimize yield:
- Reaction Duration: Extend heating time (>12 hours) to ensure complete substitution.
- Solvent Choice: Use polar solvents (e.g., water or ethanol) to enhance intermediate solubility.
- Stoichiometry: Maintain a 1:1 molar ratio of chloromethyl-triazole to ammonia to minimize side products.
- Post-Reaction Workup: Acidify with HCl to precipitate the dihydrochloride salt, followed by vacuum filtration .
Basic: What purification methods are effective for isolating the dihydrochloride salt?
Methodological Answer:
Dihydrochloride salts of triazole derivatives are typically purified via:
- Recrystallization: Use ethanol/water mixtures (3:1 v/v) at 60°C, cooling slowly to 4°C for crystal formation .
- Column Chromatography: Employ silica gel with a gradient of dichloromethane:methanol (9:1 to 7:3) to separate unreacted amines or byproducts.
- Ion-Exchange Resins: Use Dowex 50WX8 (H⁺ form) to selectively bind cationic species, eluting with 2M HCl .
Basic: How should I characterize the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: Analyze and spectra to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and methylamine groups (δ 2.3–3.1 ppm) .
- X-ray Crystallography: Use ORTEP-III software to resolve crystal structures and verify stereochemistry .
- HPLC-PDA: Employ a C18 column (Chromolith®) with a 0.1% TFA/acetonitrile gradient (5–95% over 20 min) to assess purity (>98%) .
Advanced: How can I resolve contradictions in spectral data due to tautomerism?
Methodological Answer:
Triazole derivatives often exhibit tautomerism, leading to ambiguous NMR signals. To address this:
- Variable Temperature NMR: Perform experiments at 25–80°C to observe proton exchange and identify tautomeric forms.
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model tautomers and compare theoretical vs. experimental shifts .
- Isotopic Labeling: Synthesize -labeled analogs to track nitrogen environments via -HSQC .
Advanced: What analytical methods are suitable for stability studies under varying pH?
Methodological Answer:
- Forced Degradation: Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via:
- Solid-State Stability: Store samples at 25°C/60% RH for 6 months and analyze by PXRD to detect polymorphic changes .
Advanced: How can I design in vitro assays to evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., HTS platforms) with recombinant enzymes (e.g., kinases or GPCRs). Include positive controls (staurosporine for kinases) .
- Cellular Uptake Studies: Radiolabel the compound with and measure accumulation in cell lines (e.g., HEK293) via scintillation counting .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .
Advanced: How do I validate computational models for predicting reactivity?
Methodological Answer:
- Retrosynthesis Tools: Use AI platforms (e.g., BenchChem’s retrosynthesis planner) trained on Reaxys/Pistachio databases to propose synthetic routes .
- Docking Studies: Perform molecular docking (AutoDock Vina) into target proteins (e.g., 5-HT receptors) and validate with experimental IC₅₀ values .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein interactions .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and collect residues in glass containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
